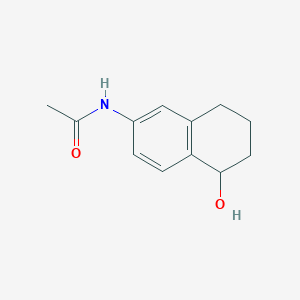
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine is a synthetic organic compound that features a chloro-substituted phenyl ring and an imidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine typically involves multi-step organic reactions. A common route might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the sulfanyl group: The imidazole ring can be functionalized with a sulfanyl group using thiolation reactions.
Chlorination of the phenyl ring: The phenyl ring can be chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling reactions: The final step involves coupling the chlorinated phenyl ring with the imidazole-sulfanyl moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: to maximize yield and purity.
Implementation of efficient purification techniques: such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced imidazole derivatives.
Substitution products: Various substituted phenylamines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine depends on its specific biological target. Generally, it may involve:
Binding to specific receptors or enzymes: .
Inhibition of enzyme activity: .
Modulation of signaling pathways: .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3-(1-methyl-4,5-dihydro-1H-imidazol-2-ylsulfanyl)-phenylamine: .
3-chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)-phenylamine: .
Uniqueness
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C10H12ClN3S |
|---|---|
Peso molecular |
241.74 g/mol |
Nombre IUPAC |
3-chloro-4-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]aniline |
InChI |
InChI=1S/C10H12ClN3S/c1-14-5-4-13-10(14)15-9-3-2-7(12)6-8(9)11/h2-3,6H,4-5,12H2,1H3 |
Clave InChI |
GDQCKLCCSNUYIR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN=C1SC2=C(C=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B8437414.png)






![6-Amino-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(2,3-difluorophenyl)hexanoic acid](/img/structure/B8437496.png)





